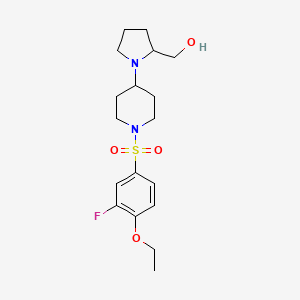

(1-(1-((4-乙氧基-3-氟苯基)磺酰基)哌啶-4-基)吡咯烷-2-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

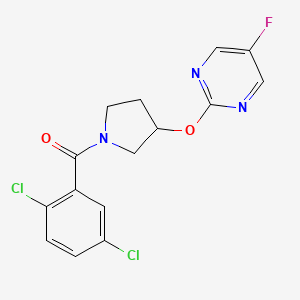

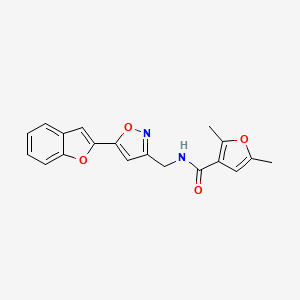

The synthesis of Compound X involves several steps. Researchers typically start with commercially available starting materials, such as 4-ethoxy-3-fluorophenylsulfonyl chloride and piperidin-4-ol. These reactants undergo a series of chemical transformations, including sulfonylation, cyclization, and reduction, to yield the final product. The synthetic route may vary depending on the specific research group or literature source .

Molecular Structure Analysis

The molecular structure of Compound X is crucial for understanding its properties. It consists of a piperidine ring (piperidin-4-yl), a pyrrolidine ring (pyrrolidin-2-yl), and an attached methanol group. The sulfonyl moiety contributes to its overall stability and reactivity. Researchers use techniques like X-ray crystallography and NMR spectroscopy to elucidate its precise three-dimensional arrangement .

Chemical Reactions Analysis

Compound X participates in various chemical reactions. Notably, its piperidine and pyrrolidine rings can undergo functionalization, leading to diverse derivatives. Researchers explore cross-coupling reactions, oxidation, and reduction pathways to modify its structure. Additionally, the methanol group may be involved in esterification or other alcohol-based reactions .

科学研究应用

合成和结构分析

对具有相似结构基序的化合物(如磺化哌啶或吡咯烷)的研究重点在于它们的合成和晶体结构。例如,[1-(甲苯-4-磺酰基)-哌啶-4-基]-甲醇的合成涉及二苯基(哌啶-4-基)甲醇与对甲苯磺酰氯的缩合。所得化合物的结构通过 X 射线晶体学表征,揭示哌啶环的椅式构象和硫原子周围的四面体几何构型。此类研究对于理解相关化合物的分子几何构象和潜在反应性至关重要 (Girish 等人,2008 年)。

在聚合物科学中的潜在应用

具有磺酰基和醚官能团的化合物在聚合物科学中引起关注,特别是在燃料电池中质子交换膜 (PEM) 中的应用。例如,已经合成和表征了具有磺化侧链的聚(芳醚砜)作为 PEM 的潜力。这些材料表现出良好的机械强度和高质子电导率,这些特性对于燃料电池应用是理想的。聚合物主链中磺酰基和醚基的引入有助于材料的整体性能 (Kim、Robertson 和 Guiver,2008 年)。

化学反应性和转化

已经研究了含有哌啶和磺酰基的化合物的反应性,以合成杂环化合物。例如,氨基醇与乙烯基砜的共轭加成,然后进行后续化学转化,为取代吡咯烷提供了一条途径。这些反应通常涉及立体定向重排,表明与这种官能团相关的复杂反应性。此类研究可以阐明含有哌啶和磺酰基的化合物的合成多功能性,以及它们在合成广泛的生物活性化合物中的潜在用途 (Back、Parvez 和 Zhai,2003 年)。

属性

IUPAC Name |

[1-[1-(4-ethoxy-3-fluorophenyl)sulfonylpiperidin-4-yl]pyrrolidin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN2O4S/c1-2-25-18-6-5-16(12-17(18)19)26(23,24)20-10-7-14(8-11-20)21-9-3-4-15(21)13-22/h5-6,12,14-15,22H,2-4,7-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJHIKFMPJOMRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3CO)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Furan-2-yl)-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2918904.png)

![Methyl (1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B2918906.png)

![N-(3-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2918921.png)